molecular formula C22H19N3O2 B187827 Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate CAS No. 136304-78-4

Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate

Cat. No. B187827
M. Wt: 357.4 g/mol
InChI Key: LERUETMARSWZRK-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate” is a chemical compound with the CAS number 136304-78-4 . It is also known as “3-氨基-2- (4- (2’-氰基双苯)甲胺基)苯甲酸甲酯” in Chinese .


Molecular Structure Analysis

The molecular formula of this compound is C22H19N3O2 . The InChI code is 1S/C22H19N3O2/c1-27-22(26)19-7-4-8-20(24)21(19)25-14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-23/h2-12,25H,14,24H2,1H3 . The canonical SMILES is COC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 357.4 g/mol . It has a XLogP3-AA value of 4.5 , indicating its lipophilicity. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 6 rotatable bonds .

Safety And Hazards

The compound is labeled as an irritant according to the safety information provided by Sigma-Aldrich . For more detailed safety information and handling procedures, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

methyl 3-amino-2-[[4-(2-cyanophenyl)phenyl]methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-27-22(26)19-7-4-8-20(24)21(19)25-14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-23/h2-12,25H,14,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERUETMARSWZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576392
Record name Methyl 3-amino-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate

CAS RN

136304-78-4
Record name Methyl 3-amino-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate (10 g), FeCl3.6H2O (0.1 g), activated charcoal (1 g) in a mixture of methanol (100 ml) and THF (50 ml) was heated under reflux for 30 min. Hydrazine hydrate (7.2 ml) was added dropwise to the reaction mixture and the mixture was then heated under reflux for 14 hours. The insoluble material was removed from the reaction mixture by filtration and the filtrate was concentrated to dryness. Aqueous sodium bicarbonate was added to the resulting residue and the mixture was extracted with ethyl acetate. The extract was washed with water, dried and evaporated to dryness. The residue was purified by column chromatography on silica gel to give crystals. Recrystallization from isopropyl ether afforded pale yellow needles (6.0 g, 64%), m.p. 110-111° C.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3.6H2O
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 2-[[(2′-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate [MBN] (400 kg) obtained in Reference Example 4(3) and tetrahydrofuran [THF] (1080 kg) were mixed, and the MBN solution was stirred. Tin (400 kg) and 35% hydrochloric acid (1322 kg) were mixed, the mixture was stirred at 25 to 30° C. for about 5 hours, warmed to about 80° C. over about 3 hours, and stirred at about 80° C. for about 8 hours. The resulting stannous chloride solution was added dropwise to the MBN solution at 15 to 25° C. over 5 to 8 hours to carry out reduction reaction at 15 to 25° C. for 2 to 5 hours. After completion of the reaction, the pH of solution was adjusted to 12 with 24% sodium hydroxide (about 2000 L) and flaky sodium hydroxide (about 177 kg). The organic layer was separated, and washed twice with an aqueous sodium bicarbonate solution (950 L) and three times with an aqueous saturated sodium chloride solution (840 L). The organic layer was filtered through a 3μ filter, and the solvent was distilled off. The residue was dissolved in ethyl acetate (540 kg), and concentrated again to give concentrate of methyl 3-amino-2-[[(2′-cyanobiphenyl-4-yl)methyl]animo]benzoate [MBA].
Quantity
400 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 kg
Type
reactant
Reaction Step Three
Quantity
1322 kg
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2000 L
Type
reactant
Reaction Step Five
Quantity
177 kg
Type
reactant
Reaction Step Six
Quantity
1080 kg
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A mixture of methyl 2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate (10 g), FeCl3.6H2 0 (0.1 g), activated charcoal (1 g) in a mixture of methanol (100 ml) and THF (50 ml) was heated under reflux for 30 min. Hydrazine hydrate (7.2 ml) was added dropwise to the reaction mixture and the mixture was then heated under reflux for 14 hours. The insoluble material was removed from the reaction mixture by filtration and the filtrate was concentrated to dryness. Aqueous sodium bicarbonate was added to the resulting residue and the mixture was extracted with ethyl acetate. The extract was washed with water, dried and evaporated to dryness. The residue was purified by column chromatography on silica gel to give crystals. Recrystallization from isopropyl ether afforded pale yellow needles (6.0 g, 64%), m.p. 110°-111° C.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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